3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol
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Overview
Description
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine moiety imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted trifluoromethylpyridines .
Scientific Research Applications
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features interact with molecular targets and pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the methyl and methanol groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, used as an intermediate in crop protection products.
Pyridalyl: Another trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is unique due to its specific combination of functional groups, which imparts distinct physicochemical properties and enhances its utility in various applications. The presence of the trifluoromethyl group and the pyridine ring provides a balance of lipophilicity, metabolic stability, and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
NXMDTHFVXWOHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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